
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl: is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and two amine groups attached to the ethane chain. The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2-methoxyphenylacetonitrile using a palladium catalyst. This method allows for the efficient conversion of the nitrile to the amine under mild conditions. The amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It is studied for its potential therapeutic effects in the treatment of neurological disorders and other diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets in the body. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. It can also inhibit the activity of specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl: This compound is a stereoisomer of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl and has similar chemical properties but different biological activity.
1-(2-Methoxyphenyl)ethane-1,2-diamine: This compound lacks the stereochemistry present in this compound and may have different reactivity and applications.
2-Methoxyphenyl isocyanate: This compound has a different functional group (isocyanate) but shares the same phenyl ring with a methoxy substituent.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacological effects compared to its stereoisomers and other similar compounds.
Propriétés
Formule moléculaire |
C9H16Cl2N2O |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
(1S)-1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H/t8-;;/m1../s1 |
Clé InChI |
WUCSBTHJDCNMSI-YCBDHFTFSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@@H](CN)N.Cl.Cl |
SMILES canonique |
COC1=CC=CC=C1C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
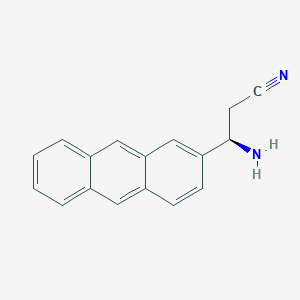
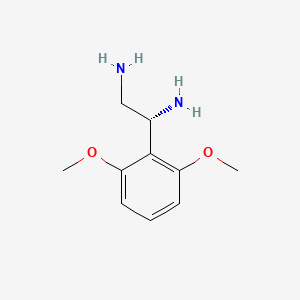
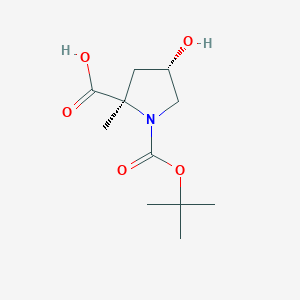

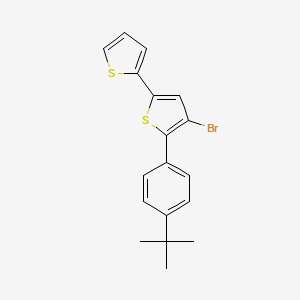
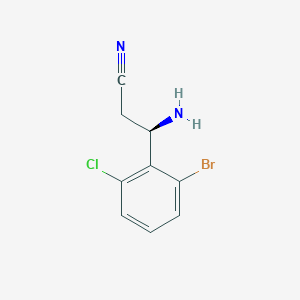
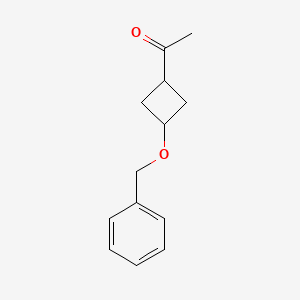
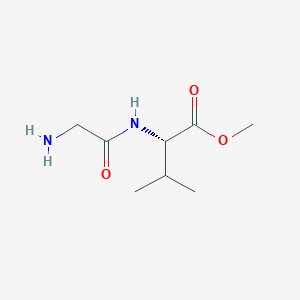
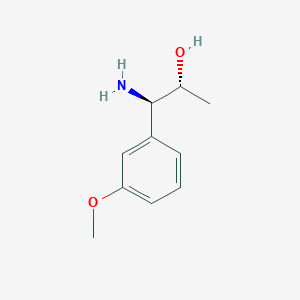
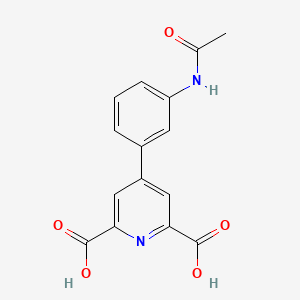
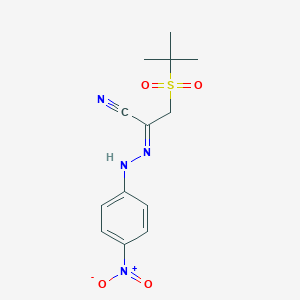
![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)

